4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile
Overview
Description
4-(2,5-Diaza-bicyclo[221]hept-2-ylmethyl)-benzonitrile is a complex organic compound characterized by its bicyclic structure, which includes a diaza-bicyclo[221]heptane moiety attached to a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile typically involves multiple steps, starting with the formation of the diaza-bicyclo[2.2.1]heptane core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The benzonitrile group is then introduced via a nucleophilic substitution reaction, where a suitable benzonitrile derivative reacts with the diaza-bicyclo[2.2.1]heptane intermediate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile involves its interaction with specific molecular targets. The diaza-bicyclo[2.2.1]heptane moiety can interact with enzymes and receptors, modulating their activity. The benzonitrile group can participate in various binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler bicyclic compound with similar structural features.
Diaza-bicyclo[2.2.2]octane: Another diaza-bicyclic compound with a different ring size.
Norbornane: A bicyclic compound with a similar carbon framework but without nitrogen atoms.
Uniqueness
4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile is unique due to the presence of both the diaza-bicyclo[2.2.1]heptane and benzonitrile groups, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject of study in various scientific disciplines .
Properties
IUPAC Name |
4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-6-10-1-3-11(4-2-10)8-16-9-12-5-13(16)7-15-12/h1-4,12-13,15H,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLNJLVGKZHLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375408 | |
Record name | 4-(2,5-DIAZA-BICYCLO[2.2.1]HEPT-2-YLMETHYL)-BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-73-1 | |
Record name | 4-(2,5-DIAZA-BICYCLO[2.2.1]HEPT-2-YLMETHYL)-BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 845866-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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